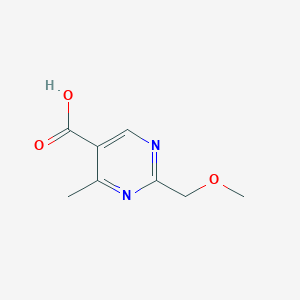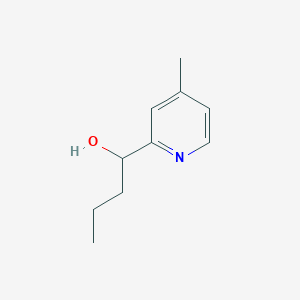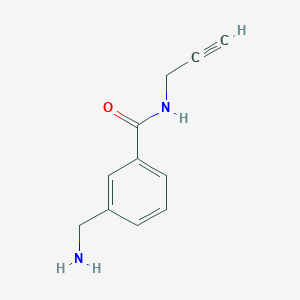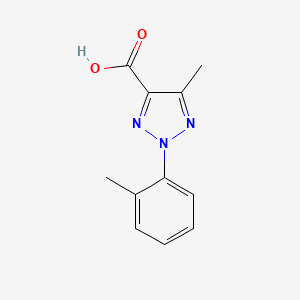![molecular formula C7H6N4O2S B13157200 Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
Pyrido[3,4-b]pyrazine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,4-b]pyrazine-5-sulfonamide is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyridine ring fused to a pyrazine ring with a sulfonamide group, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-5-sulfonamide typically involves the condensation of appropriate diamines with diketones, followed by sulfonation. One common method includes the reaction of 2,3-diaminopyridine with 1,2-diketones under acidic conditions to form the pyridopyrazine core. Subsequent sulfonation using sulfonyl chlorides or sulfonic acids introduces the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[3,4-b]pyrazine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pyrido[3,4-b]pyrazine-5-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyrido[3,4-b]pyrazine-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: By affecting key signaling pathways, such as the MAPK/ERK pathway, this compound can induce apoptosis in cancer cells or inhibit viral replication.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-b]pyrazine: Another pyridopyrazine derivative with similar biological activities but different structural features.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting distinct biological activities and synthetic routes.
Uniqueness: Pyrido[3,4-b]pyrazine-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted drug design and advanced material development .
Eigenschaften
Molekularformel |
C7H6N4O2S |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
pyrido[3,4-b]pyrazine-5-sulfonamide |
InChI |
InChI=1S/C7H6N4O2S/c8-14(12,13)7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,12,13) |
InChI-Schlüssel |
DTRBCYWBOFXSMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=NC=CN=C21)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)








![Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B13157163.png)
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
